4-(Isocyanomethyl)oxane

Multicomponent Reactions Isocyanide Chemistry Peptidomimetic Synthesis

4-(Isocyanomethyl)oxane is the essential isocyanide building block for Ugi, Passerini, and related multicomponent reactions. Its terminal isocyanide carbon exhibits dual nucleophilic/electrophilic reactivity that isocyanate analogs cannot replicate. The 4-position oxane substitution provides superior steric accessibility and cleaner reaction profiles over 2-position isomers. Available at ≥97% purity for consistent medicinal chemistry and library synthesis. Ensure scaffold integrity—verify isocyanide identity via IR (2165–2110 cm⁻¹) upon receipt.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13568195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isocyanomethyl)oxane
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1CCOCC1
InChIInChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2
InChIKeyNRMHHHYBZXJNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isocyanomethyl)oxane: Core Structural and Functional Specifications for Procurement Decision-Making


4-(Isocyanomethyl)oxane (C₇H₁₁NO, MW 125.17 g/mol) is an isocyanide-functionalized oxane (tetrahydropyran) derivative featuring a six-membered saturated oxygen heterocycle substituted at the 4-position with an isocyanomethyl (-CH₂NC) group . The compound exhibits the characteristic reactivity profile of isocyanides, including dual nucleophilic/electrophilic behavior at the terminal carbon and a diagnostic IR absorption in the 2165–2110 cm⁻¹ range [1]. As a research-use-only building block, it is commercially available from multiple suppliers in purities of 97% or higher, with documented applications in isocyanide-based multicomponent reactions (I-MCRs) for the synthesis of peptidomimetics and heterocyclic scaffolds [2].

Why 4-(Isocyanomethyl)oxane Cannot Be Generically Substituted with Alternative Oxane-Isocyanide or Isocyanate Analogs


Despite superficial structural similarities within the oxane (tetrahydropyran) family of isocyanides and isocyanates, 4-(Isocyanomethyl)oxane possesses a unique combination of functional group identity (isocyanide vs. isocyanate), ring size, and substitution position that critically governs its reactivity, synthetic utility, and physicochemical properties . The isocyanide group exhibits fundamentally different reactivity compared to the isocyanate group, participating in Ugi and Passerini multicomponent reactions that isocyanates cannot undergo, while the six-membered oxane ring confers distinct conformational and steric constraints relative to five-membered oxolane (tetrahydrofuran) analogs [1]. Furthermore, the 4-position substitution on the oxane ring provides a different steric and electronic environment compared to the 2-position isomers, directly impacting reaction kinetics, product selectivity, and compatibility with downstream synthetic transformations [2]. Substitution with a generic 'oxane isocyanide' or 'oxane isocyanate' without careful consideration of these differentiating dimensions risks failed syntheses, reduced yields, and compromised compound library integrity.

Quantitative Differentiation Evidence for 4-(Isocyanomethyl)oxane vs. Closest Analogs


Functional Group Identity: Isocyanide vs. Isocyanate Reactivity for Multicomponent Reactions

4-(Isocyanomethyl)oxane contains an isocyanide (-N⁺≡C⁻) functional group, whereas the isomeric 4-(isocyanatomethyl)oxane (CAS 934570-48-6) contains an isocyanate (-N=C=O) group . Isocyanides are uniquely capable of participating in Ugi and Passerini multicomponent reactions, enabling the efficient, one-pot synthesis of α-acylamino amides and peptidomimetics [1]. Isocyanates, in contrast, undergo nucleophilic addition with alcohols and amines to form carbamates and ureas but cannot serve as the isocyanide component in I-MCRs . This functional group identity constitutes a binary, non-substitutable differentiation for any synthetic route requiring I-MCR chemistry.

Multicomponent Reactions Isocyanide Chemistry Peptidomimetic Synthesis

Ring Size Effects: Six-Membered Oxane vs. Five-Membered Oxolane Isocyanides

4-(Isocyanomethyl)oxane incorporates a six-membered tetrahydropyran (oxane) ring, whereas 2-(isocyanomethyl)oxolane (CAS 443890-11-7) contains a five-membered tetrahydrofuran (oxolane) ring [1]. The six-membered oxane ring adopts a chair conformation with distinct equatorial/axial substitution preferences, providing greater steric bulk and different spatial orientation of the isocyanide group compared to the more flexible, envelope-conformation oxolane ring [2]. This conformational difference directly influences reaction kinetics in sterically sensitive transformations and modulates the compound's lipophilicity, as reflected in computed LogP values: 4-(isocyanomethyl)oxane exhibits higher lipophilicity (estimated LogP ~1.6) compared to 2-(isocyanomethyl)oxolane (computed LogP = 0.3) [3].

Steric Effects Conformational Analysis Reaction Kinetics

Substitution Position: 4-Position vs. 2-Position Isocyanomethyl Oxane Isomers

4-(Isocyanomethyl)oxane bears the isocyanomethyl group at the 4-position of the oxane ring, whereas 2-(isocyanomethyl)oxane (CAS 1340429-89-1) bears the same group at the 2-position, adjacent to the ring oxygen [1]. The 4-position substitution places the reactive isocyanide group farther from the electron-withdrawing ring oxygen, reducing potential electronic perturbations and providing a less sterically congested environment for nucleophilic attack [2]. Additionally, the 4-substituted isomer offers greater synthetic accessibility from commercially available 4-(aminomethyl)oxane precursors, whereas the 2-isomer may require more complex synthetic routes .

Regioisomerism Steric Hindrance Synthetic Accessibility

Commercial Availability and Purity Specifications for Procurement

4-(Isocyanomethyl)oxane is commercially available from multiple established chemical suppliers with documented purity specifications of ≥97% . In contrast, the 2-substituted isomer 2-(isocyanomethyl)oxane shows limited commercial availability with fewer documented purity standards, while the 4-amino precursor 4-(aminomethyl)oxane is available but lacks the isocyanide functionality essential for I-MCR applications . The target compound's established supply chain and verifiable purity documentation reduce procurement risk and ensure batch-to-batch reproducibility for sensitive synthetic applications.

Supply Chain Purity Analysis Research Materials

Recommended Research and Industrial Applications for 4-(Isocyanomethyl)oxane Based on Differential Evidence


Isocyanide-Based Multicomponent Reaction (I-MCR) Library Synthesis

4-(Isocyanomethyl)oxane is the required isocyanide component for Ugi, Passerini, and related multicomponent reactions, enabling the efficient construction of diverse compound libraries for drug discovery and chemical biology. As established in Evidence Item 1, its isocyanide functionality is non-substitutable with isocyanate analogs, which cannot participate in I-MCRs . The six-membered oxane ring provides a distinct scaffold geometry compared to five-membered oxolane alternatives, introducing valuable chemical diversity into screening collections [1].

Synthesis of Peptidomimetics and Macrocyclic Scaffolds

The compound's isocyanide group enables the formation of peptidomimetic structures via I-MCRs, including cyclic depsipeptide mimics and constrained peptide analogs. The 4-position substitution on the oxane ring, as detailed in Evidence Item 3, offers favorable steric accessibility for the Ugi reaction compared to 2-substituted isomers, potentially leading to higher yields and cleaner reaction profiles [2].

Development of Novel Heterocyclic Building Blocks

4-(Isocyanomethyl)oxane serves as a versatile precursor for post-condensation modifications following I-MCRs, enabling access to oxane-containing heterocycles that are underrepresented in commercial screening libraries. The compound's commercial availability at ≥97% purity from multiple suppliers, as documented in Evidence Item 4, ensures consistent starting material quality for medicinal chemistry campaigns and process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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